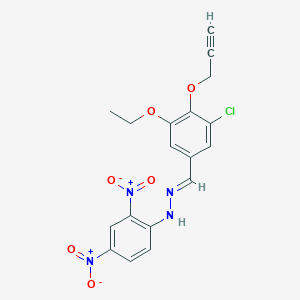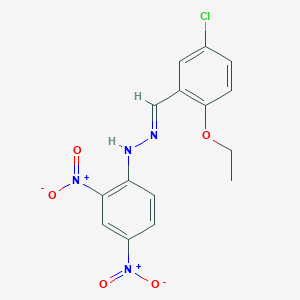![molecular formula C28H26N4O2S B298229 3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298229.png)
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as DMTI and has a unique chemical structure that makes it suitable for several research applications.
作用机制
The mechanism of action of DMTI is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has the ability to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DMTI has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes and proteins that are involved in cell signaling pathways, cell cycle regulation, and apoptosis. It can also inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells.
实验室实验的优点和局限性
One of the main advantages of DMTI is its ability to inhibit the growth of cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of DMTI is its low solubility in water, which makes it difficult to administer in vivo. It also has poor stability under acidic conditions, which limits its use in certain applications.
未来方向
There are several future directions for research on DMTI. One potential area of research is the development of new synthetic routes for the production of DMTI that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of DMTI in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to fully understand the mechanism of action of DMTI and its potential applications in medicine.
合成方法
The synthesis of DMTI involves the reaction between indole-3-carboxaldehyde, 2-phenoxyethylamine, and 2-aminobenzophenone in the presence of dimethylformamide and acetic acid. The reaction is carried out at room temperature and results in the formation of a yellow solid, which is then purified using column chromatography.
科学研究应用
DMTI has been extensively studied for its potential applications in medicine. Several studies have shown that DMTI has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and Alzheimer's disease.
属性
产品名称 |
3-(dimethylamino)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C28H26N4O2S |
分子量 |
482.6 g/mol |
IUPAC 名称 |
(5Z)-3-(dimethylamino)-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N4O2S/c1-30(2)32-27(33)26(35-28(32)29-22-11-5-3-6-12-22)19-21-20-31(25-16-10-9-15-24(21)25)17-18-34-23-13-7-4-8-14-23/h3-16,19-20H,17-18H2,1-2H3/b26-19-,29-28? |
InChI 键 |
FCUHQHYFYRFSKN-NMSBTPMHSA-N |
手性 SMILES |
CN(C)N1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/SC1=NC5=CC=CC=C5 |
SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
规范 SMILES |
CN(C)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
